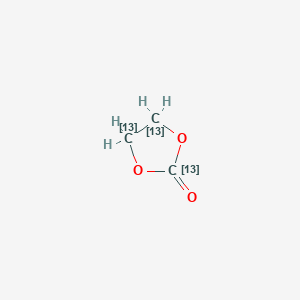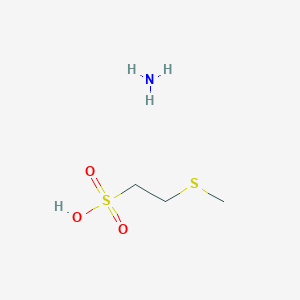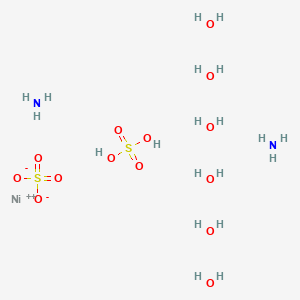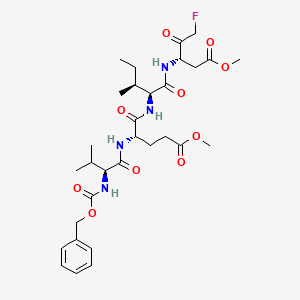![molecular formula C26H26FeO2PPd- B12055171 {2-[(alpha-Methyl)diphenylphosphinomethyl]ferrocenyl}palladium(II) acetate](/img/structure/B12055171.png)
{2-[(alpha-Methyl)diphenylphosphinomethyl]ferrocenyl}palladium(II) acetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
{2-[(alpha-Methyl)diphenylphosphinomethyl]ferrocenyl}palladium(II) acetate is a complex organometallic compound that features a palladium center coordinated to a ferrocene moiety and a diphenylphosphine ligand
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of {2-[(alpha-Methyl)diphenylphosphinomethyl]ferrocenyl}palladium(II) acetate typically involves the reaction of a ferrocene derivative with a palladium precursor. One common method involves the following steps:
Preparation of the Ferrocene Derivative: The ferrocene derivative is synthesized by reacting ferrocene with a suitable phosphine ligand, such as diphenylphosphine, under inert conditions.
Formation of the Palladium Complex: The ferrocene derivative is then reacted with a palladium(II) acetate precursor in the presence of a base, such as triethylamine, to form the desired palladium complex.
Industrial Production Methods
Industrial production of this compound may involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to achieve higher yields and purity. Continuous flow reactors and automated synthesis platforms may also be employed to enhance production efficiency.
Análisis De Reacciones Químicas
Types of Reactions
{2-[(alpha-Methyl)diphenylphosphinomethyl]ferrocenyl}palladium(II) acetate undergoes various types of chemical reactions, including:
Oxidation: The compound can undergo oxidation reactions, where the palladium center is oxidized to a higher oxidation state.
Reduction: Reduction reactions can reduce the palladium center to a lower oxidation state.
Substitution: The compound can participate in substitution reactions, where ligands around the palladium center are replaced by other ligands.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and molecular oxygen. Reactions are typically carried out under mild conditions.
Reduction: Reducing agents such as sodium borohydride or hydrazine are used. Reactions are often conducted under inert atmospheres.
Substitution: Ligand exchange reactions can be facilitated by using coordinating solvents like acetonitrile or dichloromethane.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield palladium(IV) complexes, while reduction may produce palladium(0) species. Substitution reactions can result in the formation of new palladium complexes with different ligands.
Aplicaciones Científicas De Investigación
{2-[(alpha-Methyl)diphenylphosphinomethyl]ferrocenyl}palladium(II) acetate has a wide range of scientific research applications:
Catalysis: The compound is used as a catalyst in various organic transformations, including cross-coupling reactions, hydrogenation, and carbonylation.
Material Science: It is employed in the synthesis of advanced materials, such as conductive polymers and nanomaterials.
Biological Studies: The compound’s unique structure allows it to be used in studies related to bioinorganic chemistry and metalloprotein interactions.
Medicinal Chemistry: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of anticancer drugs.
Mecanismo De Acción
The mechanism of action of {2-[(alpha-Methyl)diphenylphosphinomethyl]ferrocenyl}palladium(II) acetate involves the coordination of the palladium center to various substrates, facilitating catalytic transformations. The ferrocene moiety provides stability and electronic properties that enhance the reactivity of the palladium center. The diphenylphosphine ligand further modulates the electronic environment, allowing for precise control over the catalytic activity. Molecular targets and pathways involved include the activation of carbon-carbon and carbon-heteroatom bonds, making it a versatile catalyst in organic synthesis.
Comparación Con Compuestos Similares
Similar Compounds
{2-[1-(Diphenylphosphino)ethyl]ferrocenyl}palladium(II) acetate: Similar in structure but with a different phosphine ligand.
1,1’-Bis(diphenylphosphino)ferrocene palladium(II) chloride: Another palladium-ferrocene complex with different ligands.
Ferrocenylmethylpalladium(II) acetate: A simpler ferrocene-palladium complex without the diphenylphosphine ligand.
Uniqueness
{2-[(alpha-Methyl)diphenylphosphinomethyl]ferrocenyl}palladium(II) acetate is unique due to the presence of the alpha-methyl group on the diphenylphosphine ligand, which provides steric and electronic effects that enhance its catalytic properties. The combination of the ferrocene moiety and the palladium center also imparts unique stability and reactivity, making it a valuable compound in various research applications.
Propiedades
Fórmula molecular |
C26H26FeO2PPd- |
|---|---|
Peso molecular |
563.7 g/mol |
InChI |
InChI=1S/C19H17P.C5H5.C2H4O2.Fe.Pd/c1-16(17-10-8-9-11-17)20(18-12-4-2-5-13-18)19-14-6-3-7-15-19;1-2-4-5-3-1;1-2(3)4;;/h2-10,12-16H,1H3;1-5H;1H3,(H,3,4);;/q-1;;;; |
Clave InChI |
URGGBGMBOXZPHY-UHFFFAOYSA-N |
SMILES canónico |
CC([C]1[CH][CH][CH][C-]1)P(C2=CC=CC=C2)C3=CC=CC=C3.CC(=O)O.[CH]1[CH][CH][CH][CH]1.[Fe].[Pd] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-(4-Chlorophenyl)-2-oxoethyl 6-methyl-2-[4-(4-propylcyclohexyl)phenyl]quinoline-4-carboxylate](/img/structure/B12055100.png)


![propan-2-yl 3-[1-{[5-({4-[2,4-bis(2-methylbutan-2-yl)phenoxy]butanoyl}amino)-2-methoxyphenyl]amino}-3-(4-methoxyphenyl)-1,3-dioxopropan-2-yl]-2-oxo-2,3-dihydro-1H-imidazole-4-carboxylate](/img/structure/B12055110.png)
![Methyl 4-[({[3-(4-methoxyphenyl)-4-oxo-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-2-yl]sulfanyl}acetyl)amino]benzoate](/img/structure/B12055116.png)







![2-{[5-(4-bromophenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2-methoxyphenyl)acetamide](/img/structure/B12055166.png)

